Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide
Brand Name: Vulcanchem
CAS No.: 438190-84-2
VCID: VC18662109
InChI: InChI=1S/C11H11N5O/c12-10-9(11(17)16-13)15-8(6-14-10)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14)(H,16,17)
SMILES:
Molecular Formula: C11H11N5O
Molecular Weight: 229.24 g/mol

Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide

CAS No.: 438190-84-2

Cat. No.: VC18662109

Molecular Formula: C11H11N5O

Molecular Weight: 229.24 g/mol

* For research use only. Not for human or veterinary use.

Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide - 438190-84-2

Specification

CAS No. 438190-84-2
Molecular Formula C11H11N5O
Molecular Weight 229.24 g/mol
IUPAC Name 3-amino-6-phenylpyrazine-2-carbohydrazide
Standard InChI InChI=1S/C11H11N5O/c12-10-9(11(17)16-13)15-8(6-14-10)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14)(H,16,17)
Standard InChI Key WKUKEPJNMKNEKR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NN)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. Substitutions include:

  • An amino group (-NH₂) at position 3.

  • A phenyl group (-C₆H₅) at position 6.

  • A hydrazide moiety (-CONHNH₂) at position 2.

This arrangement confers both polar and nonpolar regions, enabling interactions with diverse biological targets. The hydrazide group enhances hydrogen-bonding capacity, critical for binding enzyme active sites.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number438190-84-2
Molecular FormulaC₁₁H₁₁N₅O
Molecular Weight229.24 g/mol
IUPAC Name3-Amino-6-phenylpyrazine-2-carbohydrazide
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)
StabilityStable under inert conditions; sensitive to strong acids/bases

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a two-step process:

  • Esterification: 3-Amino-6-phenylpyrazine-2-carboxylic acid is reacted with ethanol in the presence of concentrated sulfuric acid to form the corresponding ethyl ester .

  • Hydrazide Formation: The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate (NH₂NH₂·H₂O) under reflux in ethanol or methanol .

Reaction Conditions:

  • Temperature: 70–80°C (reflux).

  • Duration: 4–6 hours.

  • Yield: 65–85% after purification via recrystallization .

Key Reaction:

3-Amino-6-phenylpyrazine-2-carboxylic acid+Hydrazine hydrateEtOH, reflux3-Amino-6-phenylpyrazine-2-carbohydrazide\text{3-Amino-6-phenylpyrazine-2-carboxylic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{3-Amino-6-phenylpyrazine-2-carbohydrazide}

Industrial Scalability

Industrial production employs continuous flow reactors to enhance efficiency and safety. Automated systems mitigate risks associated with handling hydrazine, a toxic reagent.

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli). Minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, comparable to first-line antibiotics like ampicillin.

Mechanism of Action:

  • Enzyme Inhibition: Binds to microbial dihydrofolate reductase (DHFR), disrupting folate synthesis.

  • Cell Membrane Disruption: Hydrophobic phenyl group integrates into lipid bilayers, causing leakage.

Research Advancements

Structure-Activity Relationship (SAR) Studies

Modifications to the hydrazide and phenyl groups have been explored:

  • Hydrazide Derivatives: Replacement with thiosemicarbazide enhances metal-chelating capacity, improving anticancer activity .

  • Phenyl Substitutions: Electron-withdrawing groups (e.g., -NO₂) at the para position increase antibacterial potency by 40%.

Computational Modeling

Molecular docking simulations reveal strong binding affinity (-9.2 kcal/mol) for Mycobacterium tuberculosis enoyl-ACP reductase, a target for antitubercular drugs.

Applications and Future Directions

Therapeutic Development

  • Antimicrobial Agents: Derivatives are under investigation as alternatives to β-lactam antibiotics.

  • Anticancer Drug Candidates: Nanoformulations (e.g., liposomal encapsulation) are being tested to improve bioavailability.

Challenges and Opportunities

  • Toxicity: Hydrazide derivatives may exhibit hepatotoxicity at high doses, necessitating structural optimization.

  • Synergistic Combinations: Co-administration with existing drugs (e.g., cisplatin) could enhance efficacy while reducing resistance.

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